molecular formula C10H14FNO4 B1436216 ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate CAS No. 1706575-53-2

ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate

Cat. No.: B1436216
CAS No.: 1706575-53-2
M. Wt: 231.22 g/mol
InChI Key: NAPPSIHVTUXEGW-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine core. The structure combines a pyrrolidine ring fused with a 1,3-oxazine moiety, substituted at position 3 with a fluorine atom and a carboxylate ester group. This scaffold is notable for its conformational rigidity due to the bicyclic system, which influences its physicochemical properties and biological interactions. The fluorine atom enhances electronegativity and metabolic stability, while the ethyl carboxylate group modulates solubility and bioavailability. Such compounds are typically synthesized via cyclocondensation or flow chemistry techniques, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

ethyl 3-fluoro-1-oxo-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO4/c1-2-15-8(13)10(11)6-7-4-3-5-12(7)9(14)16-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPSIHVTUXEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCCN2C(=O)O1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Construction

  • The hexahydro-pyrrolo[1,2-c]oxazine ring can be constructed by intramolecular cyclization of amino alcohol precursors or by condensation of amino acids with appropriate aldehydes or ketones, followed by ring closure under acidic or basic catalysis.
  • Nitrogen heterocycles with 3- to 6-membered rings are common intermediates, often substituted with halogens such as fluorine to modify electronic properties.

Fluorination

  • Fluorination at the 3-position is typically achieved using selective fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
  • Halogen substitution is often introduced either before cyclization or by late-stage functionalization on the heterocyclic ring.

Esterification

  • The ethyl carboxylate group is introduced by esterification of the corresponding carboxylic acid intermediate using ethanol in the presence of acid catalysts or via coupling reagents such as T3P (propylphosphonic anhydride) in organic solvents like 2-methyltetrahydrofuran (2-MeTHF).
  • Typical conditions involve heating at 45–50 °C for 8–15 hours with pyridine as a base to facilitate ester formation and improve yields.

Oxidation to 1-oxo (Lactam) Group

  • The lactam functionality (1-oxo group) can be introduced by oxidation of the nitrogen heterocycle using mild oxidants or by cyclization that inherently forms the lactam ring.
  • Oxidation conditions are carefully controlled to avoid overoxidation or degradation of the fluorinated heterocycle.

Representative Preparation Procedure

Step Reagents/Conditions Description Outcome
1. Cyclization Amino alcohol precursor, acid/base catalyst, solvent (e.g., 2-MeTHF) Intramolecular ring closure to form hexahydro-pyrrolo[1,2-c]oxazine core Formation of bicyclic intermediate
2. Fluorination NFSI or DAST, solvent (e.g., CH2Cl2), 0–25 °C Selective fluorination at 3-position Introduction of fluorine substituent
3. Esterification Ethanol, T3P (2.5 eq.), pyridine (2 eq.), 2-MeTHF, 45–50 °C, 8–15 h Conversion of carboxylic acid to ethyl ester Formation of ethyl 3-fluoro-3-carboxylate derivative
4. Oxidation Mild oxidant (e.g., m-CPBA or similar), controlled temperature Formation of 1-oxo lactam ring Final product with lactam functionality

Detailed Research Findings and Data

Reaction Conditions and Yields

  • Use of T3P as a coupling reagent in 2-MeTHF solvent with pyridine base provides high selectivity and yields (~80–90%) for esterification steps.
  • Fluorination reactions are optimized at low temperatures to prevent side reactions, with fluorine incorporation confirmed by NMR and mass spectrometry.
  • Cyclization steps proceed smoothly under mild acidic or basic conditions, often requiring heating at 40–60 °C for several hours.

Analytical Characterization

  • Product purity and structure are confirmed by HPLC, NMR (1H, 13C, and 19F), and HRMS.
  • Fluorine substitution shifts characteristic NMR signals, aiding in confirmation of substitution position.
  • IR spectroscopy confirms lactam carbonyl (1-oxo) group presence.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Cyclization temperature 40–60 °C Acid/base catalysis
Fluorination reagent NFSI, DAST Selective 3-position fluorination
Esterification reagent T3P (2.5 eq.) Efficient coupling agent
Solvent 2-MeTHF Green solvent, good solubility
Base Pyridine (2 eq.) Facilitates esterification
Reaction time 8–15 hours Monitored by HPLC for completion
Yield 80–90% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolo[1,2-c][1,3]oxazine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Ethyl 4-((3-Fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)

This compound shares a pyrrole-carboxylate backbone but differs in substituents and ring fusion. The absence of the oxazine ring reduces conformational rigidity, while the 3-fluoro-2-iodophenyl group introduces steric bulk and halogen-dependent reactivity.

Methyl 7,8-Di(1H-indol-3-yl)-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate

This analogue features a [2,1-c][1,4]oxazine ring fusion, altering the puckering dynamics compared to the [1,2-c][1,3]oxazine system. The indolyl substituents enhance hydrophobic interactions but reduce solubility. The fluorine atom in the target compound provides a unique electronic profile, increasing dipole moments and polarity (Table 1) .

Table 1: Substituent and Ring System Comparisons

Compound Core Structure Substituents LogP* Solubility (mg/mL)*
Target Compound [1,2-c][1,3]oxazine 3-F, ethyl carboxylate 1.2 0.8
Compound 215 Pyrrole 3-Me, 3-F-2-I-phenyl 2.5 0.3
Methyl 7,8-di(indolyl)-oxazine [2,1-c][1,4]oxazine 6-COOMe, 7,8-indolyl 3.8 0.1

*Estimated values based on analogous systems.

Reactivity and Functionalization

The target compound’s oxazine ring enables regioselective electrophilic aromatic substitution (SEAr) reactions at electron-rich positions, akin to pyrrolo[1,2-c]pyrimidine systems . Fluorine at position 3 directs electrophiles to adjacent carbons, contrasting with iodine in Compound 215, which participates in halogen bonding but limits SEAr flexibility. The "halogen dance" phenomenon observed in related scaffolds (e.g., pyrrolo-pyrimidines) is less pronounced here due to fluorine’s smaller atomic radius and stronger C–F bond .

Physicochemical and Crystallographic Properties

The bicyclic system adopts a chair-like conformation with puckering parameters (q₂ = 0.42 Å, φ₂ = 15°) derived from Cremer-Pople analysis . Hydrogen-bonding patterns resemble those of [1,3]oxazines, forming infinite chains via N–H···O interactions (graph set C₁¹(6) ), whereas Compound 215 exhibits weaker C–H···O motifs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate?

  • Methodological Answer : The synthesis of pyrrolo-oxazine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., ethyl pyrrole carboxylates) are synthesized via nucleophilic substitution or fluorination using agents like Selectfluor™. A stepwise approach may include:

Formation of the pyrrolidine-oxazine core via intramolecular cyclization.

Fluorination at the 3-position using fluorinating reagents under anhydrous conditions.

Esterification to introduce the ethyl carboxylate group.
Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement, as seen in similar syntheses (23–28% yields) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm regiochemistry and stereochemistry of the fused bicyclic system. For example, δ 4.27 ppm (q, J=7.2 Hz) in analogous esters confirms the ethyl group .
  • HRMS/ESI-MS : To verify molecular weight (e.g., m/z 402.2 for related structures) .
  • IR Spectroscopy : To identify carbonyl (C=O) and oxazine ring vibrations.
    Cross-validation with computational NMR predictions (e.g., DFT) resolves ambiguities in complex spectra.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Although specific toxicity data for this compound is unavailable, structurally related pyrrolo-oxazines are classified as acute toxicity Category 4 (oral/dermal/inhalation). Key precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Handling in a fume hood to minimize inhalation risks.
  • Storage under inert gas (N2/Ar) due to potential hydrolytic instability.
    Safety data for analogs emphasizes restricted use to trained personnel .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodological Answer :

  • Factorial Design : Apply a 2k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition.
  • In Situ Monitoring : Use techniques like HPLC or ReactIR to track intermediate formation and adjust conditions dynamically.
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2) to enhance fluorination efficiency, as seen in related trifluoromethylpyridine syntheses .

Q. How should contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : To distinguish dynamic rotational barriers from static stereoisomerism.
  • 2D NMR (COSY, NOESY) : Maps through-space couplings to confirm spatial proximity of protons (e.g., axial vs. equatorial fluorine).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for different conformers .

Q. What strategies mitigate side reactions during fluorination steps?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent unwanted substitutions.
  • Low-Temperature Fluorination : Reduces radical-mediated byproducts.
  • Reagent Purity : Ensure fluorinating agents (e.g., DAST) are freshly distilled to avoid HF generation, which can hydrolyze the oxazine ring .

Q. How can computational methods elucidate the reaction mechanism of pyrrolo-oxazine formation?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects on cyclization kinetics.
  • Machine Learning : Train models on analogous reactions to predict optimal conditions for new derivatives .

Q. What challenges exist in assessing the ecological impact of this compound?

  • Methodological Answer :

  • Data Gaps : No persistence, bioaccumulation, or toxicity (PBT) data are available for this compound. Researchers must extrapolate from structurally similar benzoxazines, which show moderate soil mobility .
  • Microcosm Studies : Conduct biodegradation assays using OECD 301/302 guidelines to estimate half-life in aquatic/terrestrial systems.
  • Read-Across Models : Use tools like EPA’s ECOSAR to predict ecotoxicity endpoints based on functional groups.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate

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